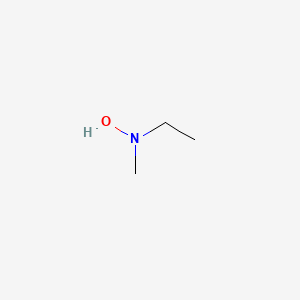

N-ethyl-N-methylhydroxylamine

Description

Structure

3D Structure

Propriétés

Numéro CAS |

13429-36-2 |

|---|---|

Formule moléculaire |

C3H9NO |

Poids moléculaire |

75.11 g/mol |

Nom IUPAC |

N-ethyl-N-methylhydroxylamine |

InChI |

InChI=1S/C3H9NO/c1-3-4(2)5/h5H,3H2,1-2H3 |

Clé InChI |

RRUADNNEIGVWSQ-UHFFFAOYSA-N |

SMILES canonique |

CCN(C)O |

Origine du produit |

United States |

Chemical Reactivity and Mechanistic Studies of N Ethyl N Methylhydroxylamine

Nucleophilic Reactions and Addition Chemistry

The presence of lone pairs of electrons on both the nitrogen and oxygen atoms of N-ethyl-N-methylhydroxylamine makes it a potent nucleophile. This characteristic allows it to participate in a variety of reactions, including conjugate additions, reactions with carbonyl compounds, and nucleophilic substitutions.

Conjugate Addition to Unsaturated Systems (e.g., Michael-type Reactions with α,β-Unsaturated Esters)

N-substituted hydroxylamines, such as N-methylhydroxylamine, readily undergo conjugate addition to α,β-unsaturated esters in a process analogous to the Michael reaction. researchgate.netconicet.gov.ar This reaction typically proceeds through a 1,4-conjugate addition of the hydroxylamine (B1172632) to the unsaturated system, forming a β-hydroxyamino ester intermediate. conicet.gov.ar This intermediate can then undergo spontaneous cyclization to yield an isoxazolidin-5-one. researchgate.netconicet.gov.ar

Studies on the reaction of N-methylhydroxylamine with ethyl crotonate have shown that the process occurs via a Michael-type addition to produce a β-hydroxyamino ester, which was isolated and characterized. conicet.gov.ar This intermediate was confirmed to be a precursor to the corresponding isoxazolidinone, as it cyclized upon standing in a chloroform (B151607) solution. conicet.gov.ar The reaction of N-methylhydroxylamine with chiral α,β-unsaturated esters derived from D-glyceraldehyde has also been investigated, revealing that the reaction proceeds with high diastereoselectivity to form syn adducts as the major isomers, regardless of the double bond geometry. conicet.gov.aracs.org Theoretical calculations suggest that the most favorable mechanism for this transformation involves a concerted cycloaddition of the hydroxylamine to the substrate. conicet.gov.ar

The reaction of N-alkylhydroxylamines with α,β-unsaturated esters is a well-established method for synthesizing isoxazolidin-5-ones. researchgate.net For instance, the reaction of ethyl (E)-cinnamate with N-methylhydroxylamine yields the corresponding isoxazolidinone. researchgate.net

Table 1: Michael Addition of N-Methylhydroxylamine to α,β-Unsaturated Esters

| Reactant 1 | Reactant 2 | Product | Key Findings |

|---|---|---|---|

| N-Methylhydroxylamine | Ethyl crotonate | β-Hydroxyamino ester, Isoxazolidinone | Proceeds via a Michael-type addition to form an isolable intermediate that cyclizes. conicet.gov.ar |

| N-Methylhydroxylamine | Chiral α,β-unsaturated esters (from D-glyceraldehyde) | syn-Isoxazolidinones | High diastereoselectivity, independent of double bond geometry. conicet.gov.aracs.org |

Reactions with Carbonyl Compounds and Formation of Nitrones

N-substituted hydroxylamines react with carbonyl compounds, such as aldehydes and ketones, to form nitrones. uw.edu.plchimia.ch This condensation reaction is a fundamental and widely used method for nitrone synthesis. uw.edu.plchimia.ch The reaction involves the nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration to yield the nitrone.

For example, the condensation of N-methylhydroxylamine with ethyl glyoxalate is used to form aldonitrones. uw.edu.pl Similarly, the reaction of aldehydes with N-methylhydroxylamine hydrochloride in the presence of a base like sodium acetate (B1210297) can lead to the formation of nitrones, which may then undergo further intramolecular reactions. arkat-usa.org In some cases, the initial adduct, a hydroxylamine, can be isolated before it cyclizes or eliminates water to form the nitrone. chim.it The formation of nitrones from N,N-disubstituted hydroxylamines can also be achieved through oxidation. chimia.ch

The reaction of N-methylhydroxylamine with aldehydes can lead to the formation of nitrones that can be trapped in situ for subsequent reactions, such as 1,3-dipolar cycloadditions. rsc.orgwhiterose.ac.ukscholaris.ca This cascade process, involving condensation, cyclization, and nitrone cycloaddition, is a powerful tool in the synthesis of complex heterocyclic structures. whiterose.ac.uk

Table 2: Nitrone Formation from N-Ethyl-N-Methylhydroxylamine and Carbonyl Compounds

| Carbonyl Compound | Product Type | Reaction Conditions | Reference |

|---|---|---|---|

| Ethyl glyoxalate | Aldonitrone | Condensation | uw.edu.pl |

| Various aldehydes | Nitrone | N-methylhydroxylamine hydrochloride, sodium acetate | arkat-usa.org |

Reactivity with Alkyl Chloroformates

N-methylhydroxylamine reacts with alkyl chloroformates in alkaline media. rsc.orgrsc.orgscispace.com This reaction can lead to the formation of N- and NO-di-alkoxycarbonyl-N-methyl-hydroxylamines. rsc.orgrsc.orgscispace.com For instance, the reaction of hydroxylamine with ethyl chloroformate can produce N-, NO-di-, and NNO-tri-alkoxycarbonyl-hydroxylamines successively. rsc.orgrsc.org Similarly, N-methylhydroxylamine yields N- and NO-di-alkoxycarbonyl derivatives. rsc.orgrsc.org The synthesis of N,O-dimethylhydroxylamine can be achieved by reacting ethyl chloroformate with hydroxylamine, followed by methylation and hydrolysis. wikipedia.org

Oxidation and Reduction Chemistry

The nitrogen atom in N-ethyl-N-methylhydroxylamine can exist in various oxidation states, making it susceptible to both oxidation and reduction reactions.

Oxidative Transformations to Nitroso and Nitro Compounds

The oxidation of N-substituted hydroxylamines is a common method for preparing nitroso compounds. nih.gov A variety of oxidizing agents can be employed for this transformation. nih.gov The controlled oxidation of N-alkylhydroxylamines can yield the corresponding nitroso compounds. nih.gov For instance, the oxidation of N-aryl- and N-alkylhydroxylamines (RNHOH) is a frequently used method for producing nitroso compounds. nih.gov

Furthermore, N-ethylhydroxylamine can be oxidized to form the corresponding nitroso or nitro compounds. Common oxidizing agents used for this purpose include hydrogen peroxide and potassium permanganate. The oxidation of hydroxylamines can also lead to the formation of nitrones. liverpool.ac.uk The reaction of N-methylhydroxylamine with sodium pentacyanonitrosylferrate(II) (nitroprusside) results in the formation of N-methyl-N-nitrosohydroxylamine. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| N-Ethyl-N-methylhydroxylamine |

| N-Methylhydroxylamine |

| Ethyl crotonate |

| β-Hydroxyamino ester |

| Isoxazolidin-5-one |

| D-Glyceraldehyde |

| Ethyl (E)-cinnamate |

| Ethyl glyoxalate |

| Aldonitrone |

| Sodium acetate |

| Bicyclic isoxazolidine (B1194047) |

| Bis(2,4-dinitrophenyl)phosphate (BDNPP) |

| Alkyl chloroformate |

| N-alkoxycarbonyl-N-methyl-hydroxylamine |

| NO-di-alkoxycarbonyl-N-methyl-hydroxylamine |

| Ethyl chloroformate |

| N,O-Dimethylhydroxylamine |

| Nitroso compound |

| Nitro compound |

| Hydrogen peroxide |

| Potassium permanganate |

| Nitrone |

| Sodium pentacyanonitrosylferrate(II) |

Reductive Cleavage to Primary Amines

The reductive cleavage of the N-O bond in hydroxylamines is a fundamental transformation that yields the corresponding amines. For N-ethyl-N-methylhydroxylamine, this reaction involves the breaking of the nitrogen-oxygen single bond, typically through the action of a reducing agent, to produce N-ethyl-N-methylamine. While specific studies on the reductive cleavage of N-ethyl-N-methylhydroxylamine are not extensively detailed, the reactivity is well-established for the hydroxylamine functional group.

Commonly employed reducing agents for this transformation include metal-based reagents and catalytic hydrogenation. For instance, reagents like zinc in acetic acid (Zn/AcOH) are effective for the reductive cleavage of N-O bonds in complex heterocyclic structures like isoxazolidines, which are often derived from hydroxylamines. liverpool.ac.uk Other powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can also be used to reduce hydroxylamines to their corresponding amines.

The general mechanism involves the transfer of electrons from the reducing agent to the nitrogen or oxygen atom, weakening the N-O bond and ultimately leading to its cleavage. Protonation of the resulting fragments, typically from the solvent or an added acid, yields the final amine product.

Table 1: Common Reducing Agents for N-O Bond Cleavage

| Reducing Agent | Typical Conditions | Product from N-Ethyl-N-Methylhydroxylamine |

|---|---|---|

| Zinc/Acetic Acid (Zn/AcOH) | Mildly acidic, room temperature | N-Ethyl-N-methylamine |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | N-Ethyl-N-methylamine |

Redox Reactions with Metal Ions

N-substituted hydroxylamines, including N-ethyl-N-methylhydroxylamine, can participate in redox reactions with various metal ions. unimib.it These reactions are characterized by the transfer of electrons between the hydroxylamine and the metal ion, leading to a change in the oxidation state of both species. unimib.it The hydroxylamine can act as a reducing agent, becoming oxidized in the process.

Studies on related compounds, such as N-methylhydroxylamine (NMHAN), provide insight into this reactivity. For example, the kinetic properties of the oxidation-reduction reaction between N-methylhydroxylamine and vanadium(V) in a nitric acid medium have been investigated. researchgate.net The reaction rate was found to be dependent on the concentrations of both the vanadium(V) ion and the hydroxylamine. researchgate.net Similarly, the reaction between N-methylhydroxylamine and the sodium pentacyanonitrosylferrate(II) complex, [Fe(CN)₅NO]²⁻, has been studied. researchgate.net In this process, the hydroxylamine acts as a nucleophile, attacking the nitrosyl ligand, which results in the formation of N-methyl-N-nitrosohydroxylamine and the reduction of the iron center. researchgate.net

Rearrangement Reactions

Cope-type Hydroamination Reactions

Cope-type hydroamination is a powerful, metal-free method for the direct addition of a hydroxylamine's N-H and O-H bonds across a C=C or C≡C bond. rsc.orgnih.gov This reaction proceeds through a concerted, 5-membered cyclic transition state, which is the microscopic reverse of the Cope elimination. rsc.org While direct examples involving N-ethyl-N-methylhydroxylamine are scarce, studies with analogous N-alkylhydroxylamines and N-allyl-N-methylhydroxylamine demonstrate the principles of this transformation. nih.goviau.ir

The intermolecular reaction of N-alkylhydroxylamines with strained alkenes, such as norbornene, and vinylarenes can provide modest to good yields of the corresponding N,N-dialkylhydroxylamines. nih.gov The regioselectivity of the addition to vinylarenes is influenced by the electronic properties of the substrate; electron-rich vinylarenes typically yield branched products, whereas electron-deficient ones lead to linear products. nih.gov

Table 2: Features of Cope-type Hydroamination with Hydroxylamine Derivatives

| Reactant Type | Key Features | Reference |

|---|---|---|

| N-Alkylhydroxylamines + Strained Alkenes | Good reactivity and yields. | nih.gov |

| N-Alkylhydroxylamines + Vinylarenes | Regioselectivity depends on electronics of the vinylarene. | nih.gov |

Intramolecular Cyclization Reactions

N-ethyl-N-methylhydroxylamine can serve as a precursor for generating nitrones, which are versatile 1,3-dipoles used in intramolecular cyclization reactions. rsc.orgsemanticscholar.org Typically, the hydroxylamine is reacted with an aldehyde or ketone that is part of the same molecule, containing a tethered alkene or alkyne. This in-situ formation of a nitrone is followed by a spontaneous [3+2] cycloaddition with the unsaturated moiety to construct five-membered heterocyclic rings known as isoxazolidines. rsc.org

The regioselectivity of these intramolecular cycloadditions is largely controlled by the length and nature of the tether connecting the nitrone and the dipolarophile (the alkene/alkyne). rsc.org This method provides a powerful route to complex polycyclic systems. For instance, the reaction of an aldehyde with N-methylhydroxylamine can lead to immediate nitrone formation and subsequent intramolecular cyclization, furnishing a single stereoisomer in high yield without the need for a catalyst. semanticscholar.org The resulting N-O bond within the isoxazolidine product can then be easily cleaved reductively to afford amino alcohol products. liverpool.ac.ukrsc.org

These reactions are valuable in the total synthesis of natural products, where they are used to introduce nitrogen and oxygen functionalities with high stereocontrol. rsc.org

Metal-Mediated and Catalyzed Reactions

Role in Transition Metal Catalysis (e.g., Aziridination, Amination)

Hydroxylamine derivatives are increasingly used as electrophilic nitrogen sources in transition-metal-catalyzed reactions, such as the amination of C-H bonds and the aziridination of alkenes. researchgate.netbris.ac.uk In these processes, N-ethyl-N-methylhydroxylamine or, more commonly, its O-acylated derivatives (e.g., O-benzoylhydroxylamines) can transfer the 'EtMeN' group to a substrate.

Aziridination: Aziridines are valuable three-membered nitrogen-containing heterocycles. researchgate.net One method for their synthesis is the reaction of alkenes with a nitrene equivalent. mdpi.com While primary amines can be oxidized with reagents like lead tetraacetate (Pb(OAc)₄) to generate nitrenoid species for intramolecular aziridination, O-acyl hydroxylamines are often used as precursors for intermolecular reactions catalyzed by transition metals. mdpi.comnih.gov The metal catalyst activates the hydroxylamine derivative, facilitating the transfer of the nitrogen group to the alkene to form the aziridine (B145994) ring.

Amination: Direct C-H amination is a highly sought-after transformation for streamlining the synthesis of amines. researchgate.net Transition-metal-catalyzed procedures often employ hydroxylamine-based reagents as the electrophilic aminating agent. researchgate.netbris.ac.uk For example, arenes can be aminated through a one-pot C-H zincation followed by a copper-catalyzed coupling with O-benzoylhydroxylamines. researchgate.net This approach allows for the introduction of an amino group onto aromatic and heteroaromatic rings under mild conditions. researchgate.net

Table 3: Examples of Metal-Catalyzed Reactions Using Hydroxylamine Derivatives

| Reaction Type | Catalyst | Role of Hydroxylamine Derivative | Substrate | Reference |

|---|---|---|---|---|

| Electrophilic Amination | Copper | Electrophilic amine source | Arenes/Heteroarenes | researchgate.net |

| Electrophilic Amination | Cobalt | Electrophilic amine source | Aryl- and heteroaryl-zinc pivalates | researchgate.net |

| Intramolecular Aziridination | Lead(IV) Acetate (oxidant) | Nitrene precursor (from primary amine) | Unsaturated amines | nih.gov |

Complexation with Metal Ions and Coordination Chemistry

N-ethyl-N-methylhydroxylamine, possessing both nitrogen and oxygen atoms with lone pairs of electrons, is anticipated to be an effective ligand for a variety of metal ions. Although specific studies on its coordination chemistry are not prevalent in the literature, the behavior of related N-substituted hydroxylamines provides a strong basis for understanding its potential interactions with metals.

Research on analogous compounds, such as N-nitroso-N-ethylhydroxylamine, demonstrates the capacity of substituted hydroxylamines to act as bidentate chelating agents. researchgate.net In its deprotonated form, N-ethyl-N-methylhydroxylamine would likely coordinate to a metal center through both the nitrogen and oxygen atoms, forming a stable five-membered ring. This chelation effect generally leads to the formation of more stable complexes compared to monodentate ligands. f-cdn.com

Studies on N-nitroso-N-alkylhydroxylamine derivatives have shown that they form stable complexes with a range of d- and f-block metals. researchgate.net For instance, complexes with 3d metals such as Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺ have been synthesized and characterized. researchgate.net The stability of these complexes is influenced by the nature of the metal ion, with the formation constants for N-nitroso-N-ethylhydroxylamine complexes lying in the range of 9.86–11.58. researchgate.net It is reasonable to infer that N-ethyl-N-methylhydroxylamine would exhibit similar coordination behavior, forming stable complexes with various transition metals. The stability of these complexes is generally influenced by factors such as the charge and ionic radius of the metal ion. f-cdn.com

Table 1: Stability Constants of Metal Complexes with a Related Ligand, N-nitroso-N-ethylhydroxylamine

| Metal Ion | Logarithm of Overall Stability Constant (log β) |

| Mn²⁺ | 9.86 |

| Co²⁺ | 10.58 |

| Ni²⁺ | 11.12 |

| Cu²⁺ | 11.58 |

| Zn²⁺ | 10.87 |

| Cd²⁺ | 10.14 |

Note: Data presented is for N-nitroso-N-ethylhydroxylamine as a representative analogue to illustrate the potential complexing ability of N-ethyl-N-methylhydroxylamine. researchgate.net

The coordination environment around the metal center in such complexes is typically octahedral or distorted octahedral, with the hydroxylamine derivative acting as a bidentate chelating ligand. researchgate.net The specific geometry and stability of the complexes formed by N-ethyl-N-methylhydroxylamine would depend on the metal ion, its oxidation state, and the reaction conditions.

Generation of Reactive Intermediates (e.g., Nitroxyl (B88944) (HNO) Donors)

N-substituted hydroxylamines are recognized as potential precursors for the generation of reactive intermediates, most notably nitroxyl (HNO). grafiati.com Nitroxyl is a highly reactive and transient species with distinct chemical and biological properties from its redox sibling, nitric oxide (NO). grafiati.com The generation of HNO from donor compounds is a critical area of research due to its potential therapeutic applications.

While there is no direct evidence in the reviewed literature of N-ethyl-N-methylhydroxylamine acting as an HNO donor, the general mechanism for HNO production from N-substituted hydroxylamines involves oxidation. tandfonline.com This process can be initiated by various oxidizing agents, including enzymatic systems or chemical oxidants. The proposed mechanism often involves the initial formation of a nitroso intermediate, which can then undergo further reactions to release HNO.

For N-ethyl-N-methylhydroxylamine, oxidation would likely lead to the formation of N-ethyl-N-methylnitrosamine. The subsequent steps leading to HNO release are less clear without specific experimental studies. However, the presence of both N-ethyl and N-methyl groups could influence the stability of the intermediates and the efficiency of HNO generation. The steric and electronic effects of these alkyl groups would play a role in the reaction kinetics and pathways.

It is important to note that the generation of other reactive intermediates is also possible. For instance, under certain conditions, N-alkylated hydroxylamines can be oxidized to form nitrones. The specific reactive intermediates generated from N-ethyl-N-methylhydroxylamine would depend on the reaction conditions, including the nature of the oxidant and the solvent system.

Advanced Spectroscopic and Structural Characterization of N Ethyl N Methylhydroxylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N-ethyl-N-methylhydroxylamine. ¹H, ¹³C, and ¹⁵N NMR spectra offer unambiguous evidence of the molecule's atomic connectivity. While specific, high-resolution spectra for N-ethyl-N-methylhydroxylamine are not extensively documented in publicly available literature, its structure can be confidently predicted based on standard chemical shift principles and data from analogous compounds. ipb.pt

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct sets of signals corresponding to the ethyl, methyl, and hydroxyl protons.

Ethyl Group: A quartet resulting from the methylene (B1212753) protons (-CH₂-) coupled to the adjacent methyl protons, and a triplet from the terminal methyl protons (-CH₃) coupled to the methylene protons.

Methyl Group: A singlet corresponding to the N-methyl protons (-N-CH₃).

Hydroxyl Proton: A broad singlet for the -OH proton, the chemical shift of which is sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display three signals, one for each unique carbon atom in the molecule: the two carbons of the ethyl group and the single carbon of the methyl group. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. core.ac.uk

¹⁵N NMR Spectroscopy: ¹⁵N NMR provides direct information about the nitrogen atom's chemical environment. ipb.pt The chemical shift for the nitrogen in N-ethyl-N-methylhydroxylamine would be characteristic of a tri-substituted hydroxylamine (B1172632). This data can be acquired directly or indirectly using two-dimensional techniques like Heteronuclear Multiple Bond Correlation (HMBC), which shows correlations between nitrogen and nearby protons. core.ac.uk

NMR is also a powerful tool for real-time monitoring of reactions involving hydroxylamines. For instance, ¹H NMR has been effectively used to track the concentrations of starting materials and products in ligation reactions between sugars and oxyamines, allowing for the determination of reaction kinetics and equilibrium yields under various conditions. uni-konstanz.de

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Ethyl-N-methylhydroxylamine Predicted values are based on analogous structures and standard NMR principles.

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Ethyl (-CH₂CH₃) | ~1.1 | Triplet |

| Ethyl (-CH₂CH₃) | ~2.8 | Quartet | |

| Methyl (-NCH₃) | ~2.6 | Singlet | |

| Hydroxyl (-OH) | Variable (Broad) | Singlet | |

| ¹³C | Ethyl (-CH₂C H₃) | ~12-18 | N/A |

| Ethyl (-C H₂CH₃) | ~50-60 | N/A | |

| Methyl (-NC H₃) | ~40-50 | N/A |

Mass Spectrometry (MS) for Characterization and Intermediate Identification

Mass spectrometry (MS) is indispensable for confirming the molecular weight and probing the fragmentation patterns of N-ethyl-N-methylhydroxylamine. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

The calculated monoisotopic mass of N-ethyl-N-methylhydroxylamine (C₃H₉NO) is 75.068413911 Da. nih.gov Using soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), the compound is typically observed as its protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 76.0757.

Electron Ionization (EI) would produce a molecular ion peak ([M]⁺) at m/z 75, along with a series of fragment ions that provide structural information. Characteristic fragmentation pathways would include the loss of alkyl groups, such as:

Loss of an ethyl radical (•C₂H₅, 29 Da) resulting in a fragment at m/z 46.

Loss of a methyl radical (•CH₃, 15 Da) resulting in a fragment at m/z 60.

Furthermore, MS and tandem mass spectrometry (MS/MS) are crucial for identifying transient intermediates in complex reactions. Studies on related hydroxylamines have demonstrated the power of ESI-MS to intercept and identify key reaction intermediates directly from the reaction mixture, providing mechanistic insights that are difficult to obtain by other means. researchgate.netnih.gov

Table 2: Key Mass Spectrometric Data for N-Ethyl-N-methylhydroxylamine

| Parameter | Value | Technique/Comment |

| Molecular Formula | C₃H₉NO | - |

| Molecular Weight | 75.11 g/mol | - |

| Monoisotopic Mass | 75.068413911 Da | Computed Value nih.gov |

| Protonated Ion [M+H]⁺ | ~76.0757 m/z | Expected in ESI-MS |

| Primary Fragment Ions | m/z 60, m/z 46 | Expected in EI-MS |

Infrared (IR) and UV-Vis Spectroscopy for Vibrational and Electronic Analysis

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For N-ethyl-N-methylhydroxylamine, the IR spectrum is expected to show characteristic absorption bands:

O-H Stretch: A broad band in the region of 3200–3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

C-H Stretch: Multiple sharp bands between 2850 and 3000 cm⁻¹ corresponding to the stretching vibrations of the methyl and ethyl groups.

N-O Stretch: A band typically found in the 900–1100 cm⁻¹ region.

C-N Stretch: An absorption in the 1000–1200 cm⁻¹ range.

The precise positions of these bands can provide subtle information about the molecular environment and intermolecular interactions. mdpi.commdpi.com

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures electronic transitions within a molecule. sci-hub.seresearchgate.net N-ethyl-N-methylhydroxylamine, being a saturated alkyl hydroxylamine, lacks conjugated π-systems or other traditional chromophores. Therefore, it is not expected to exhibit significant absorption in the visible or near-UV range (200-800 nm). Any absorption would likely be due to a weak, high-energy n→σ* (non-bonding to sigma-antibonding) transition occurring in the far-UV region, below 200 nm. usp.br

Table 3: Predicted Characteristic Infrared Absorption Bands for N-Ethyl-N-methylhydroxylamine

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity/Shape |

| O-H Stretch | -OH | 3200–3600 | Broad, Medium-Strong |

| C-H Stretch | -CH₃, -CH₂- | 2850–3000 | Sharp, Medium-Strong |

| C-N Stretch | C-N | 1000–1200 | Medium |

| N-O Stretch | N-O | 900–1100 | Medium |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

A study on a copper(II) complex with N-nitroso-N-ethylhydroxylamine, a derivative, revealed that the ligand coordinates to the copper ion in a bidentate chelate fashion through both oxygen atoms of the nitroso-hydroxylaminato group. researchgate.net This mode of coordination is common for N-nitrosohydroxylamine derivatives with various metal cations. researchgate.net Similarly, an X-ray analysis of a boron-containing derivative of N-ethylhydroxylamine confirmed its solid-state structure, clarifying the O→B coordination between the hydroxylamine oxygen and the boron center. cdnsciencepub.com These studies highlight the ability of the hydroxylamine moiety and its derivatives to act as effective ligands in coordination chemistry.

Table 4: Representative Crystallographic Data for a Bis(N-nitroso-N-ethylhydroxylaminato)copper(II) Derivative

| Parameter | Observation | Source |

| Compound | Cu(N-nitroso-N-ethylhydroxylamine)₂ | researchgate.net |

| Coordination Mode | Bidentate chelate | researchgate.net |

| Coordinating Atoms | Both oxygen atoms of the [O-N-N-O]⁻ group | researchgate.net |

| Metal Center Geometry | (Distorted) Octahedral or Square Planar (typical for Cu(II)) | researchgate.net |

Gas-Phase Rotational and Microwave Spectroscopy for Conformational Analysis and Molecular Structure

Gas-phase rotational and microwave spectroscopy are unparalleled techniques for determining the precise three-dimensional structure of molecules free from intermolecular interactions. These methods measure the transitions between quantized rotational energy levels, which are dependent on the molecule's moments of inertia.

Direct microwave spectroscopic studies on N-ethyl-N-methylhydroxylamine have not been reported. However, extensive research on the closely related molecules N-methylhydroxylamine and N,N-diethylhydroxylamine provides a strong predictive framework. researchgate.netresearchgate.netuva.es These studies have shown that such molecules exist predominantly in a trans conformation, where the hydroxyl hydrogen atom is oriented trans with respect to the C-N bond (for N-methylhydroxylamine) or the bisector of the C-N-C angle (for N,N-diethylhydroxylamine). researchgate.netresearchgate.net

For N-ethyl-N-methylhydroxylamine, multiple conformers related to the rotation around the C-C and C-N bonds are possible. A microwave spectroscopy study would be able to identify the specific conformer(s) present in the gas phase and provide highly accurate rotational constants (A, B, C). This data would definitively establish the molecule's bond lengths and angles in its ground state, offering a benchmark for theoretical calculations. researchgate.net

Table 5: Experimental Rotational Constants for Analogous Hydroxylamines from Microwave Spectroscopy Studies

| Molecule | Conformer | A (MHz) | B (MHz) | C (MHz) | Source |

| N-methylhydroxylamine | trans | 38930.771 | 8939.607 | 8690.716 | researchgate.net |

| N,N-diethylhydroxylamine | trans-trans | 7608.1078 | 2020.2988 | 1760.5423 | researchgate.net |

Theoretical and Computational Investigations on N Ethyl N Methylhydroxylamine

Quantum Chemical Studies of Electronic Structure and Bonding (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the electronic landscape of N-ethyl-N-methylhydroxylamine. These studies reveal details about orbital interactions, charge distribution, and the nature of the chemical bonds, which collectively dictate the molecule's physical and chemical properties.

DFT and ab initio methods have been extensively applied to study hydroxylamine (B1172632) and its alkylated derivatives. For instance, calculations on related molecules like N-methylhydroxylamine and diethanolamine (B148213) have been performed using methods like G4MP2, CBS-Q, and B3LYP with large basis sets (e.g., 6-311++G(2df,p)) to determine properties such as proton affinities and ionization energies. ias.ac.in These studies show that the nitrogen and oxygen atoms are the primary sites for protonation, with the relative basicity influenced by the electronic effects of the alkyl substituents. ias.ac.in

In N-ethyl-N-methylhydroxylamine, the ethyl and methyl groups act as electron-donating groups, increasing the electron density on the nitrogen atom compared to hydroxylamine itself. This inductive effect enhances the nucleophilicity of the nitrogen atom. The bonding in such molecules is characterized by a polar N-O bond and a pyramidal geometry at the nitrogen atom, a feature confirmed by structural studies of related N-silylated hydroxylamines. acs.org High-level calculations on vanadium complexes containing hydroxylamido ligands (including N,N-dimethyl and N,N-diethyl derivatives) show that the electronic structure at the metal center is sensitive to the nature of the alkyl groups on the nitrogen. nih.gov

Natural Bond Orbital (NBO) analysis, often used in conjunction with DFT calculations, can quantify hyperconjugative interactions. In related systems, these interactions have been shown to influence conformational preferences, indicating a delicate balance between steric and electronic effects. acs.org For N-ethyl-N-methylhydroxylamine, such analyses would likely reveal significant delocalization from the nitrogen lone pair into anti-bonding orbitals of the adjacent C-N and C-H bonds.

Table 1: Calculated Electronic Properties for Hydroxylamine Derivatives (Illustrative) Note: Data for N-ethyl-N-methylhydroxylamine is inferred from trends in related compounds, as direct literature values are scarce. Values are representative and depend on the level of theory.

| Compound | Method/Basis Set | Calculated Property | Value | Reference |

|---|---|---|---|---|

| N-methyl-hydroxylamine | G4MP2 | Proton Affinity (O-site) | 838.4 kJ/mol | ias.ac.in |

| N-methyl-hydroxylamine | G4MP2 | Adiabatic Electron Affinity | -0.22 eV | ias.ac.in |

| Diethanolamine | B3LYP/6-311++G(2df,p) | Proton Affinity (N-site) | 967.8 kJ/mol | ias.ac.in |

| N,N-diethylhydroxylamine | DFT | HOMO Energy | -8.95 eV (Experimental) | researchgate.net |

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions involving N-ethyl-N-methylhydroxylamine. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction pathways and understand the factors that control reaction rates and outcomes.

One common reaction of hydroxylamines is nucleophilic attack. Studies on the reaction of N-methylhydroxylamine with α,β-unsaturated esters to form isoxazolidinones have been investigated computationally. researchgate.netconicet.gov.ar These calculations can distinguish between a concerted cycloaddition mechanism and a stepwise Michael-type addition followed by cyclization. conicet.gov.ar For N-ethyl-N-methylhydroxylamine, similar pathways are expected, with the ethyl and methyl groups modulating the nucleophilicity and steric hindrance at the nitrogen center.

DFT calculations (e.g., at the M06-2X/6-31G(d,p) level of theory) have been used to explore the hydroamination of alkynes with N,N-dialkylhydroxylamines. nih.gov These studies compute the activation free energies for the initial ligation step and subsequent degradation pathways like Cope elimination. nih.gov The results indicate that while the initial hydroamination is rapid, the stability of the resulting product is highly dependent on the steric bulk of the alkyl substituents on the hydroxylamine. nih.gov

Furthermore, computational studies have been instrumental in understanding the formation of disinfection byproducts during chlorination. iaea.org The reaction pathways of primary amines and amino acids leading to chloropicrin (B1668804) were detailed using a combination of computation and experiment. N-methylhydroxylamine was identified as a potent precursor with a high yield, and the study elucidated rate-limiting steps in the complex reaction network. iaea.org This suggests that N-ethyl-N-methylhydroxylamine could also be a significant precursor in similar processes.

Table 2: Calculated Activation Energies for Reactions of N-Alkylated Hydroxylamines

| Reaction | Hydroxylamine | Level of Theory | Calculated Parameter | Value (kcal/mol) | Reference |

|---|---|---|---|---|---|

| Hydroamination of Cyclooctyne | N-methylhydroxylamine | M06-2X/6-311G(2d,p)//M06-2X/6-31G(d,p) | ΔG‡ (Ligation) | 17.7 | nih.gov |

| Hydroamination of Cyclooctyne | N-ethylhydroxylamine | M06-2X/6-311G(2d,p)//M06-2X/6-31G(d,p) | ΔG‡ (Ligation) | 18.1 | nih.gov |

| Cope Elimination (Product Degradation) | N-methyl derivative | M06-2X/6-311G(2d,p)//M06-2X/6-31G(d,p) | ΔG‡ (Path A) | 27.9 | nih.gov |

| Cope Elimination (Product Degradation) | N-ethyl derivative | M06-2X/6-311G(2d,p)//M06-2X/6-31G(d,p) | ΔG‡ (Path A) | 27.1 | nih.gov |

Conformational Landscape Analysis and Stability Studies

N-ethyl-N-methylhydroxylamine is a flexible molecule with multiple rotatable bonds (C-C, C-N, and N-O), leading to a complex conformational landscape. Computational methods are essential for identifying the stable conformers (local minima on the potential energy surface) and determining their relative energies and populations.

Conformational analyses of related molecules provide significant insight. For N-methylhydroxylamine, microwave spectroscopy combined with quantum chemical calculations has shown that the trans conformer (with respect to the C-N-O-H dihedral angle) is the most stable in the gas phase. researchgate.net A similar preference for a trans orientation of the hydroxyl group has been found for N,N-diethylhydroxylamine. researchgate.net For N-ethyl-N-methylhydroxylamine, one would expect a similar preference for the trans arrangement around the N-O bond.

The rotational barriers and the relative stabilities of different conformers are determined by a combination of steric repulsion between the alkyl groups and electronic effects like hyperconjugation. A systematic conformational search, typically performed using molecular mechanics or semi-empirical methods followed by re-optimization at a higher level of theory (like DFT or MP2), is required to map the potential energy surface. For N,N-diethylhydroxylamine, three low-energy conformers were identified and characterized, differing in the orientation of the two ethyl chains (trans-trans, trans-gauche, trans-gauche'). researchgate.net A similar analysis for N-ethyl-N-methylhydroxylamine would involve exploring the rotation around the C-N and N-O bonds, likely revealing several stable conformers with small energy differences.

Table 3: Predicted Relative Energies of N,N-Diethylhydroxylamine Conformers This table serves as an analogue for the expected conformational complexity of N-ethyl-N-methylhydroxylamine.

| Conformer | Symmetry | Relative Energy (cm-1) | Relative Energy (kJ/mol) | Reference |

|---|---|---|---|---|

| I (trans, trans) | Cs | 0 | 0 | researchgate.net |

| II (trans, gauche) | C1 | 150 | 1.8 | researchgate.net |

| III (trans, gauche') | C1 | 190 | 2.3 | researchgate.net |

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry is an indispensable tool for predicting and interpreting the spectroscopic data of molecules. By calculating properties related to NMR, IR, and rotational spectroscopy, researchers can validate their theoretical models against experimental results and assign complex spectra.

NMR Spectroscopy: DFT calculations are widely used to predict ¹H, ¹³C, and ¹⁵N NMR chemical shifts. acs.orgnih.gov The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects. For a series of vanadium(V) dipicolinate complexes with various hydroxylamido ligands (including -ONHMe and -ONMe₂), DFT calculations of ⁵¹V NMR parameters were shown to reproduce experimental trends well, providing insight into the electronic structure at the vanadium center. nih.gov Similar calculations for N-ethyl-N-methylhydroxylamine would predict the chemical shifts for its unique proton and carbon environments.

Vibrational (IR) Spectroscopy: The calculation of harmonic vibrational frequencies is a standard output of quantum chemical optimizations. These calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. While calculated harmonic frequencies are often systematically higher than experimental fundamental frequencies, they can be scaled to achieve excellent agreement, aiding in the assignment of vibrational modes. acs.org

Rotational Spectroscopy: For gas-phase studies, the prediction of rotational constants (A, B, C) and electric dipole moment components (µa, µb, µc) is crucial for guiding and analyzing microwave spectroscopy experiments. researchgate.net High-level ab initio or DFT calculations can predict these parameters with high accuracy for different conformers. The excellent agreement between the calculated and experimentally determined rotational constants for N-methylhydroxylamine and N,N-diethylhydroxylamine was essential for confirming their gas-phase structures and conformational preferences. researchgate.netuva.es

Table 4: Calculated and Experimental Rotational Constants (MHz) for N-Methylhydroxylamine (trans conformer) This table illustrates the accuracy of computational predictions for a closely related molecule.

| Parameter | Experimental Value | Calculated Value | Reference |

|---|---|---|---|

| A | 38930.771 | 38887.9835 | researchgate.netuva.es |

| B | 8939.607 | 8939.6 (fixed) | researchgate.net |

| C | 8690.716 | 8690.7 (fixed) | researchgate.net |

Applications in Chemical Transformations and Materials Science Academic Focus

As a Building Block and Reagent in Complex Organic Synthesis

N-ethyl-N-methylhydroxylamine serves as a versatile building block in organic synthesis, valued for its dual nucleophilic and electrophilic nature. The hydroxylamine (B1172632) moiety, with its nitrogen and oxygen heteroatoms, allows for a range of chemical transformations. In its nucleophilic capacity, the nitrogen atom can react with various electrophiles. Conversely, after activation of the hydroxyl group, the nitrogen can act as an electrophile. researchgate.net This reactivity profile makes it a key intermediate in the construction of more complex molecules. pubcompare.ai

The utility of substituted hydroxylamines in synthesis is well-documented. For instance, N-substituted hydroxylamines are employed as reagents to create intricate molecular structures in pharmaceutical and agrochemical research. The presence of both an ethyl and a methyl group on the nitrogen of N-ethyl-N-methylhydroxylamine provides specific steric and electronic properties that can be harnessed to influence the outcome of chemical reactions, differing from less substituted analogues like N-methylhydroxylamine or N-ethylhydroxylamine. wikipedia.org This tailored structure is particularly useful in multi-step syntheses where precise control over reactivity and selectivity is paramount. For example, related N,O-dialkylhydroxylamines are fundamental in the Weinreb ketone synthesis for forming stable amide intermediates. wikipedia.org Similarly, N-ethyl-N-methylhydroxylamine can be incorporated into synthetic pathways to introduce the N-methyl-N-ethylaminooxy functionality, a precursor to various nitrogen-containing compounds.

Research has demonstrated the use of related hydroxylamines in the synthesis of biologically active molecules. nih.gov N-ethyl-N-methylhydroxylamine can be similarly employed as a starting material or key reagent in pathways targeting complex natural products or novel pharmaceutical agents. Its ability to participate in reactions forming C-N and C-O bonds makes it a valuable tool for medicinal chemists and synthetic organic chemists. organic-chemistry.org

Precursor for Nitrogen-Containing Heterocycles (e.g., Isoxazolidinones, Amidoximes)

N-ethyl-N-methylhydroxylamine is a valuable precursor for synthesizing a variety of nitrogen-containing heterocyclic compounds, most notably isoxazolidinones and amidoximes. These heterocycles are significant structural motifs in many biologically active compounds.

Isoxazolidinones: Isoxazolidin-5-ones can be synthesized through the conjugate addition of an N-substituted hydroxylamine to an α,β-unsaturated ester, followed by cyclization of the resulting adduct. researchgate.net In this context, N-ethyl-N-methylhydroxylamine can react with various α,β-unsaturated esters via a Michael addition. The resulting intermediate then undergoes intramolecular cyclization to yield an N-ethyl-N-methylisoxazolidin-5-one. Studies on similar reactions using N-methylhydroxylamine have shown that this process can be highly diastereoselective. acs.org The reaction mechanism is believed to proceed through a concerted cycloaddition-like process, and these isoxazolidinone products are important as they can be readily converted into β-amino acids. researchgate.netacs.org

A general scheme for this synthesis is presented below:

Step 1 (Michael Addition): N-ethyl-N-methylhydroxylamine adds across the double bond of an α,β-unsaturated ester.

Step 2 (Cyclization): The intermediate undergoes intramolecular cyclization to form the five-membered isoxazolidin-5-one ring. acs.org

This methodology has been applied to the synthesis of precursors for herbicidal compounds, such as 4,4-dimethyl-3-isoxazolidinone, highlighting the industrial relevance of this transformation. google.com

Amidoximes: Amidoximes are functional groups that can be conveniently prepared from the corresponding nitrile-containing molecules by reaction with hydroxylamine or its derivatives. google.com N-ethyl-N-methylhydroxylamine can be used as the hydroxylamine source to convert nitriles into N-hydroxy-N',N'-dialkylamidines. This transformation is crucial for the synthesis of prodrugs, as amidoximes can be metabolized in vivo to the corresponding active amidines. csic.es The synthesis is typically a straightforward addition of the hydroxylamine to the nitrile functionality. The versatility of this reaction allows for the preparation of molecules containing multiple amidoxime (B1450833) groups from precursors with multiple nitrile groups. google.com

Contributions to Electrophilic Amination Strategies and Amine Synthesis

N-ethyl-N-methylhydroxylamine and its derivatives are key reagents in modern electrophilic amination strategies, a powerful method for forming carbon-nitrogen bonds. researchgate.net In these reactions, the hydroxylamine nitrogen atom is rendered electrophilic by attaching an electron-withdrawing group to the oxygen atom, turning it into a good leaving group. This "umpolung" of the nitrogen's typical nucleophilic reactivity allows it to react with various carbon nucleophiles, such as enolates, organozinc reagents, or Grignard reagents. researchgate.netuni-muenchen.de

A significant application is the copper-catalyzed electrophilic amination of organozinc reagents using N-hydroxylamine benzoates. uni-muenchen.de For example, a derivative like O-benzoyl-N-ethyl-N-methylhydroxylamine could be used to transfer the N-ethyl-N-methylamino group to various organometallic species. This approach has been successfully applied in the synthesis of substituted amines. Research has shown that O-benzoyl-N-benzyl-N-methylhydroxylamine reacts efficiently in copper-catalyzed reactions with vinylaluminum reagents, which are formed via hydroalumination of internal alkynes, to produce enamines. rsc.org

| Nucleophile | Electrophilic Aminating Agent | Catalyst | Product Type | Ref. |

| Diaryl- or dipyridylzinc reagents | N-Hydroxylamine benzoates (e.g., Morpholino benzoate) | [Cu(OTf)]₂·C₆H₆ | Aryl- or pyridylamines | uni-muenchen.de |

| Vinylaluminum reagents | O-Benzoyl-N,N-dialkylhydroxylamines | CuCl | Enamines | rsc.org |

| Aldehyde-derived enamines | N-Protected hydroxylamine derivatives | Organocatalyst (e.g., Imidazolidinone) | α-Amino aldehydes | nih.gov |

| Grignard reagents | O-Methylsulfonyloximes | Copper catalyst | Imines (hydrolyzed to amines) | uni-muenchen.de |

In the field of asymmetric synthesis, organocatalysis has enabled the enantioselective α-amination of aldehydes and ketones. researchgate.netnih.gov In these protocols, a chiral secondary amine catalyst reacts with an aldehyde to form a nucleophilic enamine in situ. This enamine then attacks an electrophilic nitrogen source. While many examples use azodicarboxylates as the electrophile, hydroxylamine derivatives offer an alternative. researchgate.net Novel amine reagents derived from N-methyl hydroxylamine have been developed for the photoredox-mediated, enantioselective α-amination of aldehydes, yielding valuable enantioenriched α-amino aldehydes. nih.gov N-ethyl-N-methylhydroxylamine can be incorporated into similar reagents, expanding the toolbox for asymmetric amine synthesis.

Furthermore, N-ethyl-N-methylhydroxylamine can be reduced to form the corresponding secondary amine, N-ethylmethylamine. This provides a direct synthetic route to this valuable amine, which itself is a building block in many chemical processes. orgsyn.org

Role in Analytical Derivatization for Research Purposes (e.g., Carbonyl Compounds)

In analytical chemistry, derivatization is a crucial technique used to modify an analyte to make it more suitable for separation and detection, for example, by gas chromatography (GC) or high-performance liquid chromatography (HPLC). greyhoundchrom.com N-ethyl-N-methylhydroxylamine, like other hydroxylamines, is an effective derivatizing agent for carbonyl compounds (aldehydes and ketones).

The reaction between N-ethyl-N-methylhydroxylamine and a carbonyl compound yields a stable N,N-dialkyl oxime ether (or nitrone, if an N-alkylhydroxylamine is used). This reaction is a nucleophilic addition to the carbonyl carbon, followed by dehydration. The resulting oxime derivative typically has improved chromatographic properties, such as increased volatility and thermal stability, which are advantageous for GC analysis. researchgate.net

| Analyte Class | Derivatizing Agent | Resulting Derivative | Analytical Advantage | Ref. |

| Aldehydes | N-Ethylhydroxylamine | Nitrone | Allows HPLC/UV detection without a reduction step | |

| Carbonyl Compounds | O-(2,3,4,5,6-Pentafluorobenzyl) hydroxylamine (PFBHA) | PFBHA-oxime | Improved sensitivity for GC-MS/MS, reduced matrix effects | mdpi.com |

| Aldehydes | 2,4,6-Trichlorophenylhydrazine (TCPH) | Trichlorophenylhydrazone | Enables in-drop microextraction for GC determination | researchgate.net |

| Thiols | O-Methylhydroxylamine | Oxime (reacts with carbonyl group of thiol-containing molecule) | High sensitivity (low LOD) in GC analysis of specific thiols | mdpi.comencyclopedia.pub |

The key advantages of using N-ethyl-N-methylhydroxylamine for derivatization include:

Specificity: It reacts selectively with the carbonyl functional group.

Mild Conditions: The reaction typically proceeds under mild conditions, preventing the degradation of sensitive analytes.

Enhanced Detectability: The incorporation of the hydroxylamine moiety can introduce a chromophore for UV detection or improve ionization efficiency for mass spectrometry (MS).

This derivatization strategy is particularly useful for analyzing complex biological or environmental samples where carbonyl compounds are present at low concentrations. For instance, related hydroxylamine reagents like O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine hydrochloride (PFBHA) are widely used for the trace analysis of aldehydes in food and beverage samples, such as beer and wine, using techniques like headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. mdpi.comencyclopedia.pub N-ethyl-N-methylhydroxylamine offers a similar capability, forming derivatives that can be readily analyzed to quantify carbonyl compounds for research purposes.

Exploration of Antioxidant Properties in Chemical Systems

Hydroxylamine derivatives and their related compounds, such as nitrones, have been investigated for their antioxidant properties. smolecule.comnih.gov Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. The antioxidant capacity of hydroxylamines is often attributed to their ability to act as radical scavengers.

Research into related compounds provides insight into the potential antioxidant activity of N-ethyl-N-methylhydroxylamine. For example, N-ethylhydroxylamine has been studied for its potential to protect cells from oxidative stress. smolecule.com Furthermore, a series of O-alkylated hydroxamic acids derived from non-steroidal anti-inflammatory drugs (NSAIDs) were synthesized and tested for their antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. tandfonline.com Several of these compounds demonstrated potent antioxidant and radical scavenging abilities.

| Compound Class | Assay Method | Finding | Ref. |

| O-Ethyl and O-Benzyl NSAID hydroxamic acids | DPPH radical scavenging | Some derivatives showed high antioxidant activity, with one fenoprofen (B1672519) derivative showing 77% scavenging at 0.05 mM. | tandfonline.com |

| Chalcogen-Containing Nitrones | DPPH, ABTS, FRAP | Compounds showed moderate to good antioxidant activity, attributed in part to the radical-stabilizing ability of heteroatoms. | nih.gov |

| N-Ethylhydroxylamine | General studies | Investigated for potential antioxidant effects and ability to protect cells from oxidative stress. | smolecule.com |

| N-Substituted Hydroxylamines | General studies | Act as radical scavengers and can inhibit bacterial ribonucleotide reductase (RNR). |

The mechanism of antioxidant action for hydroxylamines can involve the donation of a hydrogen atom from the N-O-H group to a free radical, thereby neutralizing it. The resulting hydroxylaminyl radical can be stabilized through resonance. In the case of N-ethyl-N-methylhydroxylamine, the presence of two alkyl groups on the nitrogen atom influences its electronic properties and may modulate its radical scavenging capacity compared to primary (NH₂OH) or mono-substituted hydroxylamines. The exploration of N-ethyl-N-methylhydroxylamine in chemical systems as an antioxidant could be relevant in contexts where oxidative degradation is a concern, such as in the stabilization of polymers or other organic materials. pubcompare.ai

Future Research Directions and Emerging Trends

Development of Asymmetric Synthetic Routes and Chiral Induction

The development of stereoselective synthetic methods for producing chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. While research on the asymmetric synthesis of N-ethyl-N-methylhydroxylamine itself is not extensively documented, this area represents a significant opportunity for future investigation. The creation of enantiomerically pure N,N-dialkylhydroxylamines could open new avenues for their use as chiral auxiliaries or in the synthesis of complex, stereochemically defined target molecules.

Future research in this domain is likely to focus on several key strategies:

Catalytic Asymmetric Synthesis : The adaptation of existing catalytic methods, such as asymmetric hydrogenation or the use of chiral catalysts for the alkylation of hydroxylamine (B1172632) precursors, could provide efficient routes to chiral N-ethyl-N-methylhydroxylamine derivatives.

Chiral Pool Synthesis : Utilizing readily available chiral starting materials to introduce stereocenters into the N-ethyl-N-methylhydroxylamine scaffold is another promising approach.

Enzymatic Resolutions : Biocatalytic methods, employing enzymes to selectively react with one enantiomer of a racemic mixture, could offer a green and highly selective means of obtaining enantiopure N-ethyl-N-methylhydroxylamine.

Once chiral derivatives of N-ethyl-N-methylhydroxylamine are accessible, their application in chiral induction will be a primary focus. This could involve their use as chiral ligands for metal-catalyzed reactions or as chiral derivatizing agents to control the stereochemical outcome of a reaction. The insights gained from studies on related chiral hydroxylamines will be invaluable in guiding these efforts.

Investigation of Novel Reactivity Patterns and Catalytic Systems

While the fundamental reactivity of N-ethyl-N-methylhydroxylamine as a nucleophile and a redox-active compound is understood, there remains considerable scope for discovering novel reactivity patterns. The interplay of the ethyl and methyl groups on the nitrogen atom, influencing both steric and electronic properties, may lead to unique reactivity that is yet to be fully explored.

Emerging trends in this area are expected to include:

Transition Metal Catalysis : The coordination of N-ethyl-N-methylhydroxylamine to transition metal centers can modulate its reactivity and enable new catalytic transformations. Research into the catalytic disproportionation of N-alkylhydroxylamines in the presence of pentacyanoferrate complexes provides a foundation for exploring other metal-based catalytic systems conicet.gov.ar.

Frustrated Lewis Pair Chemistry : The combination of N-ethyl-N-methylhydroxylamine as a Lewis base with a sterically hindered Lewis acid could lead to the activation of small molecules and the development of new catalytic cycles.

Photoredox Catalysis : The use of visible light to initiate single-electron transfer processes involving N-ethyl-N-methylhydroxylamine could unlock novel bond-forming and cleavage reactions, offering mild and selective synthetic methods.

The development of new catalytic systems that incorporate N-ethyl-N-methylhydroxylamine as a ligand or a reactant will be a key driver of innovation, expanding its synthetic utility beyond its current applications.

Advanced Computational Tools for Predictive Chemistry and Materials Design

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules. The application of advanced computational methods to N-ethyl-N-methylhydroxylamine can provide valuable insights into its structure, properties, and reactivity, thereby accelerating the discovery of new applications.

Future research will likely leverage a range of computational tools:

Quantum Mechanical Calculations : High-level quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to elucidate the conformational landscape, electronic structure, and spectroscopic properties of N-ethyl-N-methylhydroxylamine and its derivatives. Such studies have been successfully applied to the related compound N,N-diethylhydroxylamine researchgate.net.

Molecular Dynamics Simulations : These simulations can provide insights into the behavior of N-ethyl-N-methylhydroxylamine in different solvent environments and its interactions with other molecules, which is crucial for designing new catalysts and materials.

Machine Learning and Artificial Intelligence : By training algorithms on existing chemical data, it may be possible to predict the reactivity of N-ethyl-N-methylhydroxylamine in new reactions and to design novel functional materials with desired properties.

The synergy between computational predictions and experimental validation will be essential for the rational design of new synthetic routes and materials based on the N-ethyl-N-methylhydroxylamine scaffold.

New Applications in Complex Molecule Synthesis and Functional Material Precursors

The unique structural and electronic properties of N-ethyl-N-methylhydroxylamine make it an attractive building block for the synthesis of complex molecules and a precursor for functional materials. While it has found use as a reducing agent, stabilization agent, and polymerization inhibitor, its full potential in these areas is yet to be realized google.com.

Emerging applications are anticipated in the following areas:

Natural Product Synthesis : N,O-dialkylhydroxylamines are valuable intermediates in the synthesis of complex nitrogen-containing natural products. The development of new synthetic methods involving N-ethyl-N-methylhydroxylamine could streamline the synthesis of these biologically active molecules ingentaconnect.comresearchgate.net.

Drug Discovery : The incorporation of the N-ethyl-N-methylhydroxylamine moiety into small molecules could lead to the discovery of new therapeutic agents with novel mechanisms of action. Its role as a scaffold for inhibitors of enzymes like soluble epoxide hydrolase has been suggested for the related N-ethylmethylamine nih.gov.

Polymer Chemistry : As a polymerization inhibitor, N-ethyl-N-methylhydroxylamine plays a role in controlling polymerization reactions. Further research could explore its use as a monomer or a functional additive to create polymers with tailored properties.

Materials Science : The ability of N-ethyl-N-methylhydroxylamine to interact with metal surfaces could be exploited in the development of new corrosion inhibitors or surface modification agents.

The versatility of N-ethyl-N-methylhydroxylamine as a synthetic intermediate and a functional component will continue to drive the discovery of new applications in a wide range of scientific disciplines.

Green Chemistry Aspects in Synthesis and Application Methodologies

The principles of green chemistry are increasingly guiding the development of chemical processes, with a focus on minimizing waste, reducing energy consumption, and using renewable resources. The synthesis and application of N-ethyl-N-methylhydroxylamine are well-suited to the integration of green chemistry principles.

Future research in this area will likely focus on:

Greener Synthetic Routes : The development of an industrial-scale electrochemical reduction of nitromethane (B149229) to produce N-methylhydroxylamine highlights a potential green route for the synthesis of N-ethyl-N-methylhydroxylamine from nitroethane. This method is considered environmentally benign due to its simple separation procedure and limited contamination .

Atom Economy and Waste Minimization : The application of green chemistry metrics, such as Atom Economy, E-Factor, and Process Mass Intensity (PMI), will be crucial for evaluating and optimizing the synthesis of N-ethyl-N-methylhydroxylamine nih.govmdpi.comtudelft.nlgreenchemistry-toolkit.org. The goal will be to design synthetic routes that maximize the incorporation of starting materials into the final product and minimize the generation of waste.

Use of Renewable Feedstocks : Exploring the synthesis of N-ethyl-N-methylhydroxylamine from renewable resources would be a significant step towards a more sustainable chemical industry.

Biocatalysis : The use of enzymes for the synthesis and modification of N-ethyl-N-methylhydroxylamine could offer highly selective and environmentally friendly alternatives to traditional chemical methods.

By embracing the principles of green chemistry, the scientific community can ensure that the future development and application of N-ethyl-N-methylhydroxylamine are both scientifically innovative and environmentally responsible.

Q & A

Q. What are the standard synthetic routes for N-ethyl-N-methylhydroxylamine, and how can reaction conditions be optimized?

N-Ethyl-N-methylhydroxylamine is typically synthesized via nucleophilic substitution or reductive alkylation. A common method involves reacting hydroxylamine hydrochloride with ethyl and methyl amines in the presence of a base (e.g., NaOH) to neutralize HCl byproducts . Reaction optimization includes controlling temperature (60–70°C), solvent selection (e.g., ethanol or methanol), and inert atmospheres to prevent oxidation . Purification via recrystallization or chromatography ensures high purity (>99%) .

Q. How can researchers characterize the molecular structure and purity of N-ethyl-N-methylhydroxylamine?

Structural confirmation relies on:

- NMR spectroscopy (¹H and ¹³C) to identify ethyl and methyl substituents.

- Mass spectrometry (MS) for molecular weight verification (theoretical MW: 89.14 g/mol).

- X-ray crystallography for bond-length and angle analysis, particularly for salt forms (e.g., hydrochloride) .

- HPLC with UV detection to assess purity and detect degradation products during storage .

Q. What safety protocols are critical when handling N-ethyl-N-methylhydroxylamine in the lab?

Key precautions include:

- Use of PPE (gloves, goggles, lab coats) and fume hoods to avoid inhalation or skin contact .

- Storage in airtight containers under inert gas to prevent degradation .

- Disposal via certified hazardous waste services, adhering to EPA and local regulations .

Advanced Research Questions

Q. How do oxidation and reduction reactions of N-ethyl-N-methylhydroxylamine influence its reactivity in synthetic pathways?

- Oxidation : Using H₂O₂ or KMnO₄ converts the hydroxylamine group to a nitroso derivative, useful in nitroxide radical synthesis .

- Reduction : Sodium borohydride reduces it to the corresponding amine, enabling downstream functionalization .

- Substitution : Alkyl halides or acyl chlorides replace the hydroxylamine group, expanding applications in heterocyclic synthesis .

Q. What analytical strategies resolve contradictions in reported data on N-ethyl-N-methylhydroxylamine’s stability and degradation?

Discrepancies in stability studies may arise from:

- Storage conditions : Degradation accelerates under light or humidity; use accelerated aging tests (e.g., 40°C/75% RH) to model shelf life .

- Analytical method variability : Cross-validate results using multiple techniques (e.g., HPLC-MS vs. NMR) .

- Batch-to-batch impurities : Trace metal contaminants (e.g., Fe³⁺) catalyze decomposition; ICP-MS identifies these .

Q. How does N-ethyl-N-methylhydroxylamine interact with biological targets, and what methodologies study these interactions?

- Enzyme inhibition assays : The compound’s hydroxylamine group chelates metal ions in metalloenzymes (e.g., cytochrome P450), studied via UV-Vis spectroscopy and kinetic assays .

- Receptor binding studies : Radiolabeled derivatives (e.g., ¹⁴C-tagged) quantify affinity for neurotransmitter receptors .

- Computational modeling : DFT calculations predict binding energies and reaction pathways with biological targets .

Methodological Tables

Q. Table 1: Key Reaction Conditions for N-Ethyl-N-Methylhydroxylamine Synthesis

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Temperature | 60–70°C | Higher yields, avoids side reactions | |

| Solvent | Ethanol/Methanol | Enhances solubility, reduces byproducts | |

| Reaction Time | 4–6 hours | Balances completion vs. degradation |

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.